molecular formula C18H18N2O2 B1231525 N-(3-methoxyphenyl)-2-(1-methyl-3-indolyl)acetamide

N-(3-methoxyphenyl)-2-(1-methyl-3-indolyl)acetamide

Cat. No. B1231525
M. Wt: 294.3 g/mol
InChI Key: GKMOBJZGEKVHAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-(1-methyl-3-indolyl)acetamide is a member of indoles.

Scientific Research Applications

Green Synthesis of Dyes

N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, is used in the green synthesis of azo disperse dyes. A study by Zhang Qun-feng (2008) highlights the use of a novel Pd/C catalyst for hydrogenation, producing N-(3-amino-4-methoxyphenyl)acetamide with high selectivity and stability, reducing the hydrolyzations of reactant and product (Zhang Qun-feng, 2008).

Antimicrobial Agents

A series of derivatives similar to N-(3-methoxyphenyl)-2-(1-methyl-3-indolyl)acetamide have been synthesized and evaluated for their antibacterial and antifungal activities. One such compound, 2-(3-(4-chlorophenylimino)-2-oxoindolin-1-yl)-N-(3-methoxyphenyl) acetamide, showed promising results as an antimicrobial agent (B. Debnath & S. Ganguly, 2015).

Anticancer and Antimicrobial Activities

N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, structurally related to N-(3-methoxyphenyl)-2-(1-methyl-3-indolyl)acetamide, have been synthesized and found to be active against HCT 116 cancer cell line and also demonstrated antimicrobial activities (G. Kumar et al., 2019).

Synthesis of α,β-Unsaturated Carbonyl Compounds

In another study, an acid-catalyzed synthesis of 3-indolyl α,β-unsaturated carbonyl compounds using related substrates has been reported. This method offers an efficient pathway for creating compounds with similar structures (Weiqi Wang & T. Ikemoto, 2005).

Antioxidant Properties

Compounds with a core structure of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide, closely related to the target compound, have been synthesized and evaluated for antioxidant activity. The antioxidant activity was significant in several compounds, suggesting potential applications in this area (C. Gopi & M. Dhanaraju, 2020).

properties

Product Name

N-(3-methoxyphenyl)-2-(1-methyl-3-indolyl)acetamide

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-(1-methylindol-3-yl)acetamide

InChI

InChI=1S/C18H18N2O2/c1-20-12-13(16-8-3-4-9-17(16)20)10-18(21)19-14-6-5-7-15(11-14)22-2/h3-9,11-12H,10H2,1-2H3,(H,19,21)

InChI Key

GKMOBJZGEKVHAB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)NC3=CC(=CC=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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